2-Ethyl-1-pentanoylpiperidine
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Overview
Description
2-Ethyl-1-pentanoylpiperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-pentanoylpiperidine typically involves the reaction of piperidine with 2-ethylpentanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-pentanoylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-Ethyl-1-pentanoylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-pentanoylpiperidine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Ethyl-1-pentanoylpiperidine can be compared with other piperidine derivatives such as:
Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.
2-Methylpiperidine: A similar compound with a methyl group instead of an ethyl group.
1-Benzylpiperidine: A derivative with a benzyl group attached to the nitrogen atom.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to different chemical and biological properties compared to other piperidine derivatives.
Properties
CAS No. |
53662-17-2 |
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Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
1-(2-ethylpiperidin-1-yl)pentan-1-one |
InChI |
InChI=1S/C12H23NO/c1-3-5-9-12(14)13-10-7-6-8-11(13)4-2/h11H,3-10H2,1-2H3 |
InChI Key |
SGYFBSPUNFOHHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1CCCCC1CC |
Origin of Product |
United States |
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